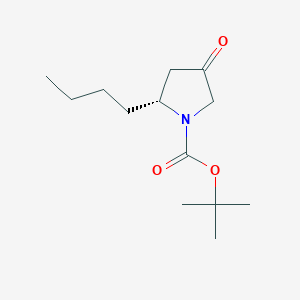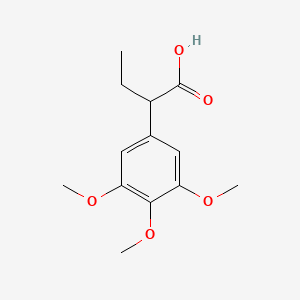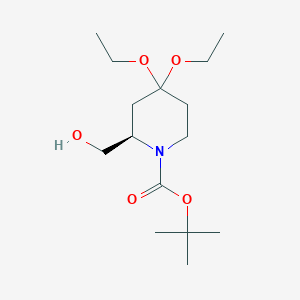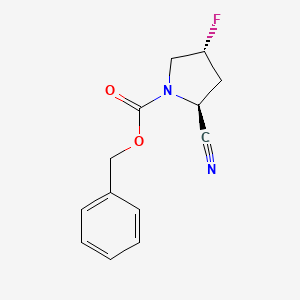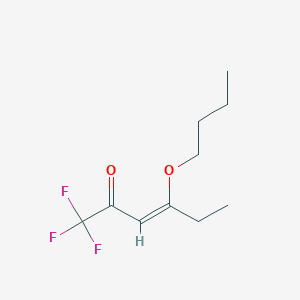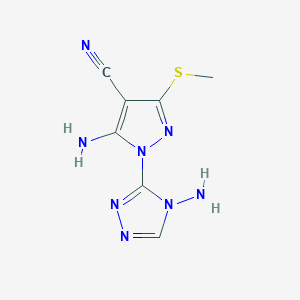![molecular formula C12H14F4O4 B3039659 [2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate CAS No. 125658-80-2](/img/structure/B3039659.png)
[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate
Übersicht
Beschreibung
[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate: is an organic compound known for its unique chemical properties. It is a derivative of methacrylate, characterized by the presence of tetrafluorinated butyl groups. This compound is often used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of [2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate typically involves the condensation reaction between fluorinated alkanes and methacrylate esters. The reaction is often catalyzed by acids to facilitate the fluorination process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted products.
Polymerization: It can undergo radical polymerization to form high-performance polymers.
Hydrolysis: In the presence of water and acids or bases, it can hydrolyze to form corresponding alcohols and acids.
Wissenschaftliche Forschungsanwendungen
[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate is widely used in:
Wirkmechanismus
The compound exerts its effects primarily through its reactive methacrylate group, which can participate in polymerization and other chemical reactions. The tetrafluorinated butyl group enhances its stability and resistance to degradation, making it suitable for high-performance applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Compared to these compounds, [2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate offers enhanced stability and reactivity due to the presence of additional fluorine atoms, making it unique for specific high-performance applications.
Eigenschaften
IUPAC Name |
[2,2,3,3-tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4O4/c1-7(2)9(17)19-5-11(13,14)12(15,16)6-20-10(18)8(3)4/h1,3,5-6H2,2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDRWXENYEQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(COC(=O)C(=C)C)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


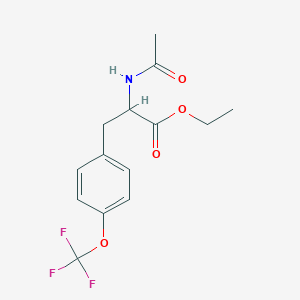
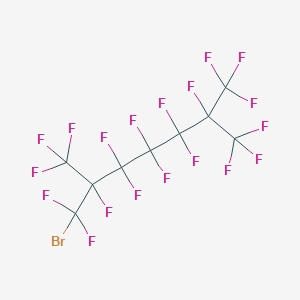
![{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039580.png)
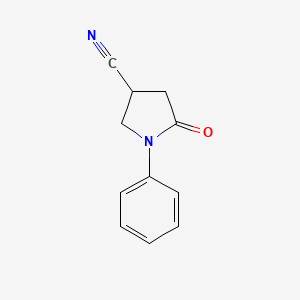
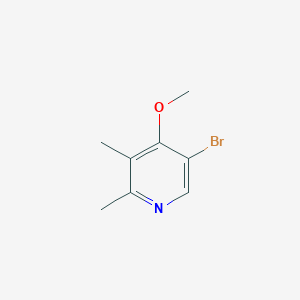
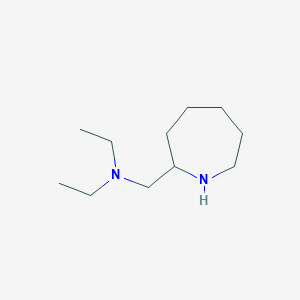
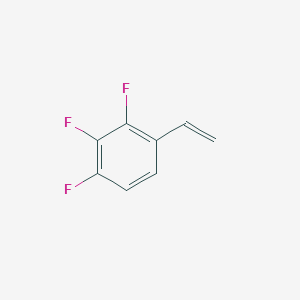
![(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039589.png)
